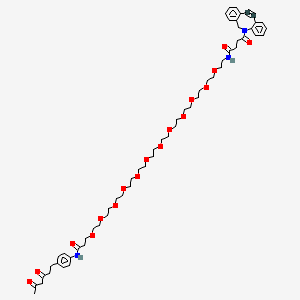
Diketone-PEG12-DBCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diketone-PEG12-DBCO is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the formation of PROTAC molecules, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. The molecular formula of this compound is C₅₈H₈₁N₃O₁₇, and it has a molecular weight of 1092.27 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
Diketone-PEG12-DBCO is synthesized through a series of chemical reactions involving the incorporation of a diketone group and a dibenzocyclooctyne (DBCO) group into a polyethylene glycol (PEG) chain. The synthesis typically involves the following steps:
Formation of the Diketone Group: The diketone group is introduced through a reaction between a suitable diketone precursor and the PEG chain.
Incorporation of the DBCO Group: The DBCO group is attached to the PEG chain through a copper-free click chemistry reaction, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), which occurs between the DBCO group and an azide-functionalized molecule
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity, typically achieving a purity of 98% or higher. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反应分析
Types of Reactions
Diketone-PEG12-DBCO undergoes various chemical reactions, including:
Click Chemistry Reactions: The DBCO group readily reacts with azide-bearing biomolecules through SPAAC, forming stable triazole linkages
Substitution Reactions: The diketone group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the carbonyl groups.
Common Reagents and Conditions
Azide-functionalized Molecules: Used in SPAAC reactions with the DBCO group.
Nucleophiles: Used in substitution reactions with the diketone group.
Reaction Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature, to ensure high yield and selectivity
Major Products
科学研究应用
Diketone-PEG12-DBCO has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins
Biology: Employed in bioorthogonal click chemistry for labeling and tracking biomolecules in living systems
Medicine: Utilized in drug delivery systems to attach therapeutic agents to targeting molecules, enhancing specificity and reducing off-target effects
Industry: Applied in the functionalization of surfaces and materials, improving solubility and biocompatibility
作用机制
Diketone-PEG12-DBCO exerts its effects through the following mechanisms:
PROTAC Formation: The compound acts as a linker in PROTACs, connecting an E3 ubiquitin ligase ligand to a target protein ligand. .
Click Chemistry: The DBCO group undergoes SPAAC with azide-functionalized molecules, enabling bioorthogonal conjugation without interfering with native biological functions
相似化合物的比较
Similar Compounds
DBCO-PEG Linkers: These compounds also contain a DBCO group and a PEG chain, used in bioorthogonal click chemistry and PROTAC synthesis.
Diketone-PEG Linkers: These compounds contain a diketone group and a PEG chain, used in various chemical reactions and functionalization processes.
Uniqueness
Diketone-PEG12-DBCO is unique due to its combination of a diketone group and a DBCO group within a single molecule. This dual functionality allows it to participate in both click chemistry reactions and nucleophilic substitution reactions, making it a versatile tool in chemical biology and materials science .
属性
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H81N3O17/c1-48(62)46-54(63)17-12-49-10-15-53(16-11-49)60-57(65)20-22-67-24-26-69-28-30-71-32-34-73-36-38-75-40-42-77-44-45-78-43-41-76-39-37-74-35-33-72-31-29-70-27-25-68-23-21-59-56(64)18-19-58(66)61-47-52-8-3-2-6-50(52)13-14-51-7-4-5-9-55(51)61/h2-11,15-16H,12,17-47H2,1H3,(H,59,64)(H,60,65) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYUYTQDCDUNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H81N3O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1092.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
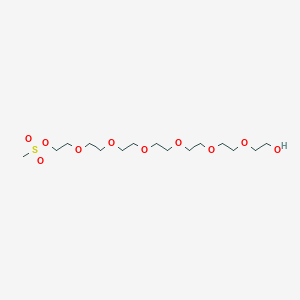
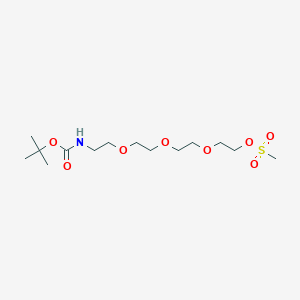

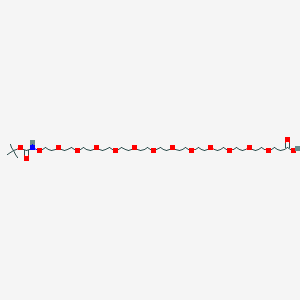
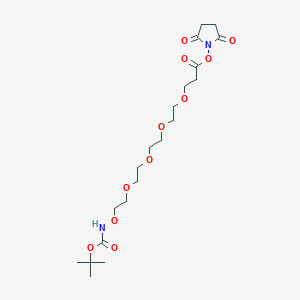
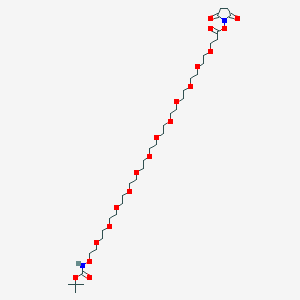
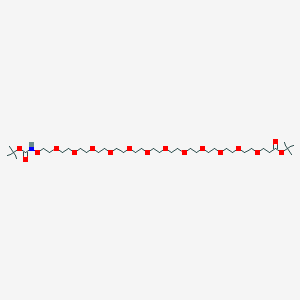

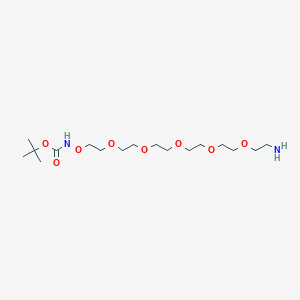
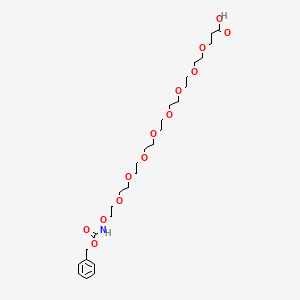

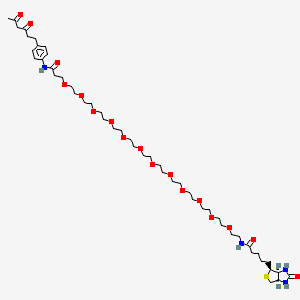
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8104503.png)
![sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate](/img/structure/B8104512.png)
